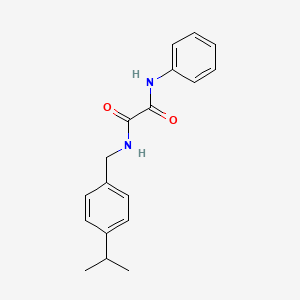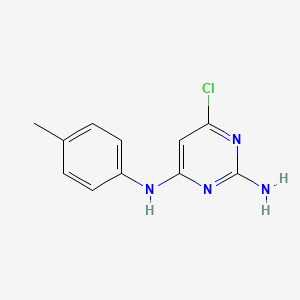![molecular formula C19H24O4 B5153947 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as EMD-386088, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzene derivatives and has been found to exhibit promising properties for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it has been found to act as a selective serotonin 5-HT6 receptor antagonist. This receptor is involved in the regulation of various physiological processes, including learning and memory, mood, and appetite. By blocking the 5-HT6 receptor, this compound may modulate these processes and have therapeutic effects in various diseases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In cardiovascular diseases, this compound has been found to induce vasodilation by activating endothelial nitric oxide synthase (eNOS) and increasing the production of nitric oxide. In cognitive processes, this compound has been found to improve memory and learning in animal models, which may have implications for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its selective pharmacological activity. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacological properties. Some of the potential future directions for the study of this compound include:
- Further studies on the anti-cancer effects of this compound and its potential use in cancer therapy
- Studies on the cognitive effects of this compound and its potential use in the treatment of cognitive disorders
- Studies on the cardiovascular effects of this compound and its potential use in the treatment of hypertension and other cardiovascular diseases
- Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in vivo
- Development of new analogs of this compound with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, this compound is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its synthesis method has been optimized for various applications, and its scientific research application has been studied extensively. This compound has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, vasodilation, and modulation of cognitive processes. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study and development.
Synthesemethoden
The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves the reaction between 1,2-dimethoxybenzene and 4-ethylphenol in the presence of potassium carbonate as a base. The resulting product is then reacted with 2-chloroethyl ethyl ether and sodium hydride to produce the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound have been optimized for various applications.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been found to act as a selective serotonin 5-HT6 receptor antagonist, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies. In cardiovascular diseases, this compound has been found to have vasodilatory effects, which may have implications for the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-ethyl-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-16-8-10-17(11-9-16)22-14-12-21-13-15-23-19-7-5-4-6-18(19)20-2/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUZWTWUUBVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)